molecular formula C10H11N5O2 B11052010 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine

2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine

Cat. No.: B11052010
M. Wt: 233.23 g/mol
InChI Key: IOFARJZAWHBNIB-UHFFFAOYSA-N
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Description

2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a nitrophenyl group attached to the triazole ring, which is further connected to an ethanamine moiety. The presence of the nitrophenyl group imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne. For instance, 3-nitrophenyl azide can react with propargylamine under copper-catalyzed conditions to form the triazole ring.

    Introduction of the Ethanamine Group: The triazole intermediate can then be reacted with ethylamine or its derivatives to introduce the ethanamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)ethylamine: Similar structure but with a different position of the nitro group.

    3-Nitrophenethylamine: Lacks the triazole ring but has a similar nitrophenyl group.

    1-(4-Nitrophenyl)-1H-1,2,3-triazole: Contains a triazole ring but with a different substitution pattern.

Uniqueness

2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine is unique due to the specific positioning of the nitrophenyl group and the presence of the 1,2,4-triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine

InChI

InChI=1S/C10H11N5O2/c11-5-4-9-12-10(14-13-9)7-2-1-3-8(6-7)15(16)17/h1-3,6H,4-5,11H2,(H,12,13,14)

InChI Key

IOFARJZAWHBNIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)CCN

Origin of Product

United States

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